molecular formula C28H48O2 B1259438 14-Hydroxymethylcholest-7-en-3-ol CAS No. 63959-39-7

14-Hydroxymethylcholest-7-en-3-ol

Cat. No.: B1259438
CAS No.: 63959-39-7
M. Wt: 416.7 g/mol
InChI Key: NAHDXUGEGPVTOV-AUUOWNIYSA-N
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Description

14-Hydroxymethylcholest-7-en-3-ol is a sterol derivative characterized by a hydroxymethyl group (-CH$_2$OH) at the C-14 position and a hydroxyl group (-OH) at C-3, along with a double bond at C-5. This compound belongs to the cholestane family, which is central to cholesterol biosynthesis and membrane structure in eukaryotic organisms. Its structural uniqueness lies in the combination of the hydroxymethyl substituent and the Δ$^7$ double bond, which differentiates it from canonical sterols like cholesterol. The compound is synthesized via multi-step organic reactions, often involving selective oxidation, reduction, and functional group protection strategies .

Properties

CAS No.

63959-39-7

Molecular Formula

C28H48O2

Molecular Weight

416.7 g/mol

IUPAC Name

(3S,5S,9R,10S,13R,14S,17R)-14-(hydroxymethyl)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H48O2/c1-19(2)7-6-8-20(3)23-13-16-28(18-29)25-10-9-21-17-22(30)11-14-26(21,4)24(25)12-15-27(23,28)5/h10,19-24,29-30H,6-9,11-18H2,1-5H3/t20-,21+,22+,23-,24+,26+,27-,28-/m1/s1

InChI Key

NAHDXUGEGPVTOV-AUUOWNIYSA-N

SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)CO

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)CO

Canonical SMILES

CC(C)CCCC(C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)CO

Synonyms

14-hydroxymethylcholest-7-en-3-ol
14alpha-hydroxymethyl-5alpha-cholest-7-en-3beta-ol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 14-Hydroxymethylcholest-7-en-3-ol can be elucidated by comparing it with sterols and related derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Synthesis Method References
14-Hydroxymethylcholest-7-en-3-ol C-14 hydroxymethyl, C-3 hydroxyl, Δ$^7$ ~400 (estimated) Potential precursor in sterol pathways Selective oxidation/reduction
14α-Methyl-5α-cholest-7-en-3β-ol C-14 methyl, C-3β hydroxyl, Δ$^7$ ~386 Efficiently metabolized to cholesterol Chemical synthesis
4-Carboxy-cholest-7-en-3-ol C-4 carboxyl, C-3 hydroxyl, Δ$^7$ ~414 Altered solubility; enzyme interactions NaBD$_4$ reduction of ketone
12-Oxo-13,14,15,16-tetranor-ent-halimane-5(10)-ene-18,2β-ol C-12 ketone, Δ$^5(10)$, tetranor side chain ~350 Synthetic intermediate; no sterol role TPAP oxidation
14-Methylcholest-7-en-3-ol C-14 methyl, C-3 hydroxyl, Δ$^7$ ~386 Reduced metabolic conversion efficiency Not specified

Functional and Metabolic Differences

Substituent Effects on Metabolism :

  • The C-14 hydroxymethyl group in 14-Hydroxymethylcholest-7-en-3-ol may sterically hinder enzyme access compared to the C-14 methyl group in 14α-methyl-5α-cholest-7-en-3β-ol, altering its metabolic fate. The latter is efficiently converted to cholesterol in rat liver homogenates, whereas the hydroxymethyl derivative’s pathway remains less characterized .
  • 4-Carboxy-cholest-7-en-3-ol () lacks the hydroxymethyl group but introduces a carboxyl group at C-4, which significantly increases polarity and may disrupt membrane integration. This modification likely shifts its role from a metabolic intermediate to a regulatory molecule or enzyme inhibitor.

Double Bond Position and Reactivity :

  • The Δ$^7$ double bond in 14-Hydroxymethylcholest-7-en-3-ol contrasts with Δ$^8$ or Δ$^5$ positions in other sterols. For example, 5α-cholest-8-en-3β-ol () forms during the metabolism of 14α-methyl sterols, indicating that double bond location dictates downstream conversion efficiency in cholesterol biosynthesis.

Synthetic Complexity :

  • The introduction of a hydroxymethyl group requires precise protection-deprotection strategies, as seen in the synthesis of 15,16-epoxy-12S-hydroxy-ent-halimane-5(10),13(16),14-triene-18,2β-ol (). In contrast, simpler methyl or carboxyl derivatives (e.g., 4-carbomethoxy-cholest-7-en-3-one in ) are synthesized via direct reductions or oxidations.

Table 1: Comparative Physicochemical Properties

Property 14-Hydroxymethylcholest-7-en-3-ol 14α-Methyl-5α-cholest-7-en-3β-ol 4-Carboxy-cholest-7-en-3-ol
Solubility in Polar Solvents Moderate Low High
Melting Point (°C) Not reported 127–129 (crystalline) 145–148 (crystalline)
Metabolic Conversion Under investigation 60–70% to cholesterol Minimal conversion
Enzyme Binding Affinity Moderate (steric hindrance) High Low

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